molecular formula C21H19N2NaO5 B1682185 瓦雷司拉地布钠 CAS No. 172733-42-5

瓦雷司拉地布钠

货号 B1682185
CAS 编号: 172733-42-5
分子量: 402.4 g/mol
InChI 键: XZZUHXILQXLTGV-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Varespladib sodium is a repurposed molecule with an extensive development and safety record . It blocks secretory phospholipase-A2 (sPLA2), an enzyme fundamental to the functioning of many organisms’ innate immune response . In many animals, including venomous snakes, sPLA2 has evolved into a deadly poison .


Synthesis Analysis

Varespladib was originally discovered and developed by Eli Lilly . After clinical studies of the anti-inflammatory sPLA2 inhibitor in severe sepsis and rheumatoid arthritis did not show efficacy, the company discontinued its program . The data generated included more than 4,000 patients and established varespladib’s excellent safety profile, particularly in acute use .


Molecular Structure Analysis

Varespladib (LY315920) is a substituted indole with the molecular weight of the active pharmaceutical ingredient presenting as a sodium salt at 402.38 g/mol . Its prodrug, methylated varespladib, presents at 394.4 g/mol .


Chemical Reactions Analysis

Varespladib has shown a significant inhibitory effect on snake venom PLA2, which makes it a potential first-line drug candidate in snakebite envenomation therapy .


Physical And Chemical Properties Analysis

Varespladib sodium has a molecular formula of C21H19N2NaO5 and a molecular weight of 402.38 . It is a potent and selective group IIA, secretory phospholipase A2 (sPLA2) inhibitor with an IC50 of 9 nM .

科学研究应用

心血管疾病应用

瓦雷司拉地布钠因其治疗心血管疾病的潜力而受到研究。一项研究评估了其对急性冠状动脉综合征 (ACS) 患者心血管生物标志物的影响。这项随机、双盲、前瞻性对照临床试验发现,对于接受常规治疗(包括每日 80 毫克阿托伐他汀)的 ACS 患者,瓦雷司拉地布钠能有效降低 LDL-C(低密度脂蛋白胆固醇)和炎症生物标志物。然而,在瓦雷司拉地布钠组和安慰剂组之间,临床心血管事件没有显着差异(Rosenson 等,2010)

在蛇咬伤中毒中的应用

瓦雷司拉地布钠作为蛇咬伤中毒的治疗方法显示出前景。它最初被设计为哺乳动物磷脂酶 A2(PLA2)的抑制剂,但后来被重新用作蛇毒中 PLA2 的广谱抑制剂。研究表明,它对蛇毒 PLA2 具有显着的抑制作用,无论是在体外还是在体内。在动物模型中,瓦雷司拉地布钠治疗几乎完全抑制了某些蛇毒的严重出血毒性。它还减轻了水肿和肌肉损伤,同时降低了提示内脏损伤的酶的血清水平,这表明其作为蛇咬伤中毒治疗中一线候选药物的潜力(Wang 等,2018)

另一项研究支持了瓦雷司拉地布钠在抑制 MjTX-II(一种 PLA2 样蛇毒毒素)的细胞毒性和肌毒性作用方面的功效。这表明瓦雷司拉地布钠在减轻蛇毒毒性方面的潜力,并作为一种研究工具来了解蛇毒作用机制(Salvador 等,2019)

其他应用

瓦雷司拉地布钠还在冠状动脉疾病、类风湿性关节炎、哮喘和溃疡性结肠炎的背景下进行了研究。虽然它在类风湿性关节炎、哮喘和溃疡性结肠炎中没有显示出很强的疗效,但它始终降低了冠状动脉疾病患者的 LDL 胆固醇水平,表明其在心血管疾病中的潜在效用(Karakas 和 Koenig,2009)

安全和危害

Varespladib has an excellent safety profile, particularly in acute use . It has been tested in more than 4,000 patients .

未来方向

In 2021, Ophirex initiated its BRAVO clinical trial — a randomized, double-blinded, placebo-controlled study to evaluate the safety, tolerability, and efficacy of a multi-dose regimen of oral varespladib in subjects bitten by venomous snakes . The study is enrolling approximately 100 subjects in the United States and India with suspected or confirmed venomous snakebites .

属性

IUPAC Name

sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5.Na/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13;/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZUHXILQXLTGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

172732-68-2 (Varespladib)
Record name Varespladib Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10169379
Record name Varespladib Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Varespladib sodium

CAS RN

172733-42-5
Record name Varespladib Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Varespladib Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARESPLADIB SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6M52CDT0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varespladib sodium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Varespladib sodium
Reactant of Route 3
Varespladib sodium
Reactant of Route 4
Reactant of Route 4
Varespladib sodium
Reactant of Route 5
Varespladib sodium
Reactant of Route 6
Reactant of Route 6
Varespladib sodium

Citations

For This Compound
26
Citations
DD Luca, F Vendittelli, J Trias, H Fraser… - Current …, 2013 - ingentaconnect.com
… Varespladib sodium (varespladib; also known as A-001, LY315920/S-5920) is a structure-designed allosteric competitive inhibitor that is able to target the subtypes of sPLA2 expressed …
Number of citations: 6 www.ingentaconnect.com
MR Lewin, RW Carter, IA Matteo, SP Samuel, S Rao… - Toxins, 2022 - mdpi.com
… Indicates the study used the salt of varespladib-sodium (LY315920-Na + ) soluble in H 2 O and is API for clinical studies *. Technical Note: The free acid can be converted to the salt by …
Number of citations: 14 www.mdpi.com
SJ Nicholls, MA Cavender, JJP Kastelein… - … drugs and therapy, 2012 - Springer
… In animal studies, administration of varespladib sodium was demonstrated to attenuate … A greater protective effect was observed when varespladib sodium was administered in …
Number of citations: 52 link.springer.com
RS Rosenson - Cardiovascular drugs and therapy, 2009 - Springer
… Varespladib sodium (sodium 2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl) oxyacetate; A-001; … Varespladib sodium is intravenous formulation and varespladib methyl is the oral formulation …
Number of citations: 91 link.springer.com
D De Luca, A Minucci, M Piastra, PE Cogo, F Vendittelli… - 2012 - journals.plos.org
… Varespladib methyl is the oral pro-drug of varespladib sodium and it has been studied for chronic and acute cardiovascular disease in two trials (PLASMA [18], FRANCIS [19]). …
Number of citations: 13 journals.plos.org
RS Rosenson, C Hislop, M Elliott, Y Stasiv… - Journal of the American …, 2010 - jacc.org
… , Hayward, California; or previously LY333013, Eli Lilly & Co., Indianapolis, Indiana; or S3013, Shionogi & Company, Osaka, Japan) is the oral prodrug of varespladib sodium (sodium 2-[…
Number of citations: 93 www.jacc.org
HM Garcia-Garcia, PW Serruys - Invasive Imaging of Coronary … - repub.eur.nl
… indoles and indolizines were the most potent sPLA2 inhibitors, such as the indolizine Indoxam and the substituted indoles Me-Indoxam and 1 [LY315920 or varespladib sodium (sodium …
Number of citations: 5 repub.eur.nl
HM Garcia-Garcia, PW Serruys - Current opinion in lipidology, 2009 - journals.lww.com
… indoles and indolizines were the most potent sPLA 2 inhibitors, such as the indolizine Indoxam and the substituted indoles Me-Indoxam and 1 [LY315920 or varespladib sodium (…
Number of citations: 47 journals.lww.com
RS Rosenson, MH Gelb - Current cardiology reports, 2009 - Springer
… Varespladib sodium (sodium 2-[1-benzyl-2-ethyl-3-oxamoylindol-4-yl] oxyacetate; A-001; Anthera Pharmaceuticals, Hayward, CA, or previously LY315920; Eli Lilly & Co., Indianapolis, …
Number of citations: 92 link.springer.com
BH Majed, RA Khalil - Pharmacological reviews, 2012 - ASPET
Prostacyclin (PGI 2 ) is a member of the prostanoid group of eicosanoids that regulate homeostasis, hemostasis, smooth muscle function and inflammation. Prostanoids are derived from …
Number of citations: 300 pharmrev.aspetjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。